ETHYL (2Z)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Overview
Description
ETHYL (2Z)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by multiple methoxy groups and a thiazolopyrimidine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of various substituents through reactions such as alkylation, methoxylation, and chlorination. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2Z)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with new functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
ETHYL (2Z)-2-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-5-(3,4-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other thiazolopyrimidine derivatives. Similar compounds may include:
Thiazolopyrimidine A: Known for its antimicrobial properties.
Thiazolopyrimidine B: Exhibits anticancer activity.
Thiazolopyrimidine C: Used as a catalyst in organic synthesis.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl (2Z)-2-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31ClN2O7S/c1-6-42-32(38)29-19(2)35-33-36(30(29)21-12-14-24(39-3)27(17-21)41-5)31(37)28(44-33)16-20-11-13-25(26(15-20)40-4)43-18-22-9-7-8-10-23(22)34/h7-17,30H,6,18H2,1-5H3/b28-16- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAADKZWHZPQBI-NTFVMDSBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=C(C=C4)OCC5=CC=CC=C5Cl)OC)S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C/C4=CC(=C(C=C4)OCC5=CC=CC=C5Cl)OC)/S2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31ClN2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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